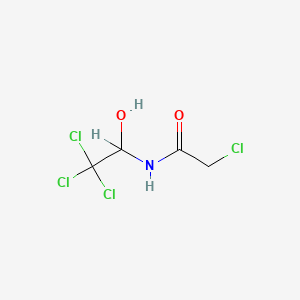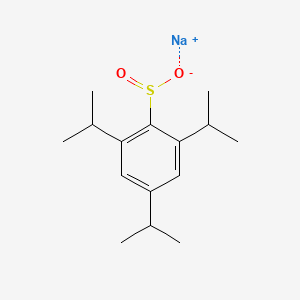
sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate, also known as sodium 2,4,6-triphenylbenzenesulfinate, is a white, crystalline solid that is soluble in water and organic solvents. It is a widely used reagent in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other aromatic compounds. It is also used as a catalyst in a variety of reactions, such as the epoxidation of olefins and the oxidation of aromatic compounds. In addition, it has been investigated for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate has been studied for its potential applications in biochemistry and physiology. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been investigated for its potential use as an anti-inflammatory agent and as an anticancer agent. In addition, it has been studied as a potential antioxidant and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Mécanisme D'action
The mechanism of action of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate 2,4,6-tris(propan-2-yl)benzene-1-sulfinate is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is thought to interact with the active site of the enzyme, blocking the binding of arachidonic acid and thus preventing the production of prostaglandins.
Biochemical and Physiological Effects
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate has been studied for its potential effects on biochemical and physiological systems. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. As such, it has been investigated for its potential use as an anti-inflammatory agent and as an anticancer agent. In addition, it has been studied as a potential antioxidant and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate 2,4,6-tris(propan-2-yl)benzene-1-sulfinate in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use in certain types of experiments.
Orientations Futures
In the future, sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate 2,4,6-tris(propan-2-yl)benzene-1-sulfinate could be further investigated for its potential applications in biochemistry and physiology. It could be studied for its potential use as an anti-inflammatory agent and as an anticancer agent. It could also be studied for its potential use as an antioxidant and as a potential inhibitor of the enzyme acetylcholinesterase. In addition, research could be conducted to further understand its mechanism of action and to develop more efficient synthesis methods. Finally, research could be conducted to develop more efficient and cost-effective methods for the production of this reagent.
Méthodes De Synthèse
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate can be synthesized by the reaction of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate sulfinate with 2,4,6-trimethylbenzene in the presence of an acid catalyst. The reaction proceeds by the protonation of the sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate sulfinate, followed by the nucleophilic attack of the sulfinate anion on the aromatic ring. The resulting product is a mixture of the two isomers, 2,4,6-tris(propan-2-yl)benzene-1-sulfinate and 2,4,6-tris(propan-2-yl)benzene-2-sulfinate.
Propriétés
IUPAC Name |
sodium;2,4,6-tri(propan-2-yl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2S.Na/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYACYKHLMCNBG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)[O-])C(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

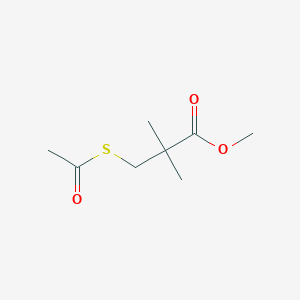
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
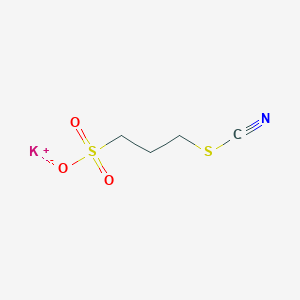
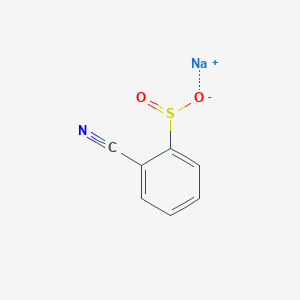
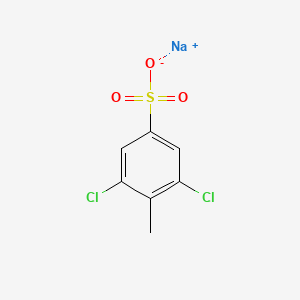
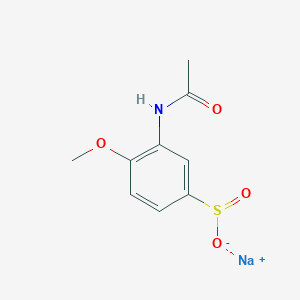
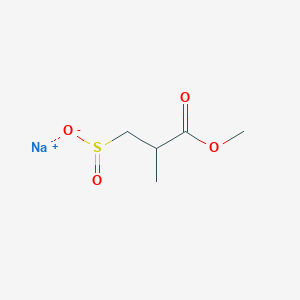
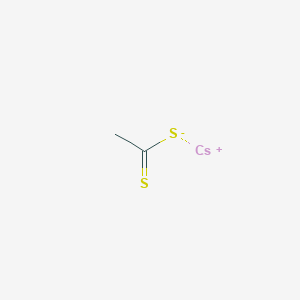
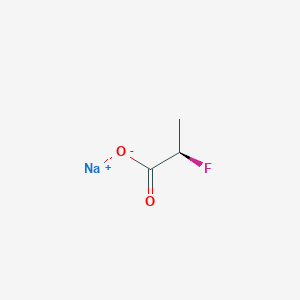
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
